molecular formula C13H15N5 B1438835 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine CAS No. 881191-48-6

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine

Cat. No. B1438835
CAS RN: 881191-48-6
M. Wt: 241.29 g/mol
InChI Key: HWCXYZOJJTYDFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process involved the use of various compounds and techniques, demonstrating the complexity and precision required in the creation of these derivatives .

Scientific Research Applications

Antibacterial Activity

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives have been synthesized and evaluated for their potential antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial efficacy is determined through methods like the agar diffusion test, and the minimum inhibitory concentration (MIC) values are calculated to assess potency.

Antipsychotic Drug Development

The compound’s structure, which includes piperazine moieties, is significant in medicinal chemistry. Piperazine derivatives are known for their biological activities, including antiviral, antimicrobial, and antipsychotic effects . As such, 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives can be used as dopamine and serotonin antagonists, contributing to the development of new antipsychotic medications.

Anti-Tubercular Agents

Research has indicated that derivatives of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine can be potent anti-tubercular agents. Novel substituted derivatives have been designed and synthesized, showing significant activity against Mycobacterium tuberculosis with promising inhibitory concentrations (IC50) values . These findings suggest potential applications in developing new treatments for tuberculosis, especially in drug-resistant strains.

Pain Management

Compounds containing the piperazine structure have been investigated for their antinociceptive properties, acting as antagonists for histamine H3 and sigma-1 receptors . This dual activity suggests that 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives could be used in pain management, potentially leading to the development of novel pain therapies.

Drug Discovery and Development

The hybrid structure of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine, which includes both isothiazole and piperazine components, makes it a valuable scaffold in drug discovery. Its derivatives can serve as pharmacophores, the central components of drugs that bind to biological targets, thus playing a crucial role in the design and development of new pharmacological agents .

Antimicrobial Research

Beyond antibacterial activity, piperazine derivatives also exhibit a broad range of antimicrobial effects. This includes potential applications in combating various microbial infections, with studies showing activity against fungi and other microorganisms . The compound’s versatility in this field makes it a candidate for further exploration in antimicrobial drug development.

Antiviral Applications

The piperazine moiety is associated with antiviral activities, including action against HIV-1 . Derivatives of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine could be explored for their potential use in treating viral infections, contributing to the ongoing search for effective antiviral drugs.

Receptor Agonistic Activity

Piperazine derivatives are known to exhibit MC4 receptor agonistic activity . This receptor is involved in regulating food intake and energy homeostasis, suggesting that 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives could have applications in treating conditions like obesity and metabolic disorders.

properties

IUPAC Name

3-piperazin-1-yl-6-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-2-6-15-11(3-1)12-4-5-13(17-16-12)18-9-7-14-8-10-18/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXYZOJJTYDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-6-pyridin-2-ylpyridazine (0.250 g, 1.300 mmol) in acetonitrile (15 mL) was added piperazine (0.335 g, 3.900 mmol) and the mixture was stirred at reflux for 4 hours. The solvent was removed in vacuo. The residue was purified by column chromatography to afford the title compound in 77% yield (0.240 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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